molecular formula C10H18O2 B100897 alpha-Hexyl-gamma-butyrolactone CAS No. 18436-37-8

alpha-Hexyl-gamma-butyrolactone

Cat. No. B100897
CAS RN: 18436-37-8
M. Wt: 170.25 g/mol
InChI Key: IBVDLVUXSDSVQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gamma-butyrolactones are a class of compounds that have garnered significant interest in the field of organic chemistry due to their presence in various natural products and their utility in synthetic applications. The alpha-Hexyl-gamma-butyrolactone structure, while not explicitly discussed in the provided papers, is related to the gamma-butyrolactone derivatives that have been synthesized and studied for their chemical properties and biological activities .

Synthesis Analysis

The synthesis of gamma-butyrolactone derivatives has been explored through various methods. For instance, the stereoselective synthesis of cis- and trans-isomers of alpha-hydroxy-alpha,beta-dibenzyl-gamma-butyrolactone lignans has been achieved, which are important structural motifs in natural products . Additionally, a novel method for the synthesis of optically active alpha,gamma-substituted gamma-butyrolactones has been developed, utilizing SmI(2)-induced reductive coupling of chiral 2-alkyl acrylates with ketones . These methods highlight the versatility and adaptability of synthetic approaches to access a wide range of gamma-butyrolactone derivatives.

Molecular Structure Analysis

The molecular structure of gamma-butyrolactones can be influenced by intramolecular interactions, as demonstrated by the X-ray crystallography analysis of beta-hydroxy-alpha-sulfenyl-gamma-butyrolactones. These studies revealed that nonbonded sulfur-oxygen interactions play a crucial role in controlling the stereochemistry of the lactones . Such detailed structural analyses are essential for understanding the reactivity and properties of gamma-butyrolactone derivatives.

Chemical Reactions Analysis

Gamma-butyrolactones exhibit a range of reactivities that make them suitable for various chemical transformations. For example, the first use of alpha,beta-dichloro gamma-butyrolactones and gamma-butyrolactams for direct vinylogous aldol addition has been reported, showcasing the potential of these compounds as synthons in organic synthesis . The diastereoselectivity observed in these reactions further emphasizes the importance of stereochemistry in the chemical behavior of gamma-butyrolactones.

Physical and Chemical Properties Analysis

The physical and chemical properties of gamma-butyrolactones can have significant implications for their biological activity. Derivatives of gamma-butyrolactone substituted at the alpha- and/or gamma-positions have been synthesized and evaluated for their anticonvulsant properties, demonstrating that structural modifications can lead to strikingly different biological effects . Moreover, the presence of an alpha-methylene-gamma-butyrolactone moiety in natural products has been associated with skin bioactive properties, including the potential to cause allergic contact dermatitis and chronic actinic dermatitis . These findings underscore the importance of understanding the physical and chemical properties of gamma-butyrolactone derivatives for their safe and effective use in various applications.

Scientific Research Applications

Renaissance in Synthetic Approaches

Research on alpha-methylene-gamma-butyrolactones, which are structurally related to alpha-Hexyl-gamma-butyrolactone, has seen a significant resurgence. The focus has been on their structural types, biological activities, and biosynthesis. Novel synthetic approaches, including work from specific research groups, are being developed, highlighting the growing interest in this field of chemistry (Kitson, Millemaggi, & Taylor, 2009).

Anticonvulsant Properties

Research on alpha, gamma, and alpha, gamma-substituted gamma-butyrolactones has discovered their anticonvulsant properties. Studies have shown that these compounds, including derivatives like alpha-ethyl-alpha-methyl GBL, can prevent seizures induced by various agents in animal models. This suggests that these compounds could represent a new class of anticonvulsant drugs, differentiating them significantly from other gamma-butyrolactone derivatives (Klunk, Covey, & Ferrendelli, 1982).

Synthesis of Polyamine Derivatives

Alpha-methylene-gamma-butyrolactone has been used in the synthesis of polyamine derivatives. This process involves Michael addition and lactone aminolysis, followed by nucleophilic substitution, leading to the creation of a polyamine that can be used as a gene transfer agent. This showcases the versatility of gamma-butyrolactone derivatives in synthetic chemistry and biotechnology applications (Jean, Le Roch, Renault, & Uriac, 2005).

Effect on Producing Fungus, Aspergillus terreus

Butyrolactone I, structurally similar to alpha-Hexyl-gamma-butyrolactone, is a secondary metabolite produced by Aspergillus terreus. It has been found to induce changes in morphology, sporulation, and secondary metabolism in the fungus, including an increase in the production of therapeutically important compounds like lovastatin. This indicates that butyrolactones can play a significant role in fungal biology and secondary metabolite production (Schimmel, Coffman, & Parsons, 1998).

Neurochemical Aspects

Gamma-Butyrolactone, closely related to alpha-Hexyl-gamma-butyrolactone, has been studied for its effects on brain chemistry. It has been found to alter levels of neurotransmitters like acetylcholine in the brain, correlating with its depressant effects on the central nervous system. These findings contribute to understanding the neuropharmacological actions of gamma-butyrolactone derivatives (Giarman & Schmidt, 1963).

Streptomyces Signalling Molecules

Gamma-butyrolactones, including alpha-Hexyl-gamma-butyrolactone, have been identified as signaling molecules in Streptomyces species. They regulate antibiotic production and morphological differentiation in these bacteria, highlighting a broader biological role for gamma-butyrolactones in microbial communities (Takano, 2006).

Safety And Hazards

The safety data sheet for a related compound, alpha-Methyl-gamma-butyrolactone, indicates that it is a controlled substance . Gamma-butyrolactone, including alpha-Hexyl-gamma-butyrolactone, can be dangerous when combined with alcohol due to increased sedation and risk of vomiting .

Future Directions

Gamma-butyrolactones, including alpha-Hexyl-gamma-butyrolactone, have been broadly studied in the drug discovery field due to their diverse biological activities . They have been used in the synthesis of various biologically active small molecules . Future research may focus on the development of new synthetic methods considering synthetic efficiency, feasibility, and green chemistry .

properties

IUPAC Name

3-hexyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-2-3-4-5-6-9-7-8-12-10(9)11/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBVDLVUXSDSVQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7047437
Record name alpha-Hexyl-gamma-butyrolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7047437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Hexyl-gamma-butyrolactone

CAS RN

18436-37-8
Record name 3-Hexyldihydro-2(3H)-furanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18436-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Hexyl-gamma-butyrolactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018436378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(3H)-Furanone, 3-hexyldihydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name alpha-Hexyl-gamma-butyrolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7047437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hexyldihydrofuran-2(3H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.455
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .ALPHA.-HEXYL-.GAMMA.-BUTYROLACTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4J0O5KWX81
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A stock solution was prepared by heating at 115° C. 500 milliliters of acetic acid, 150 grams of potassium acetate, and 245 grams of manganous acetate tetrahydrate, Mn(OCOCH3)2.4H2O. A 50-milliliter aliquot of the stock solution was added to 2 milliliters of a 0.312 molar solution of tertiary butyl hydroperoxide in acetic acid. The solution also contained 400 microliters of octene-1. After heating, a hexyl gamma-butyrolactone was obtained with a 65% yield based on the tertiary butyl hydroperoxide.
Quantity
150 g
Type
reactant
Reaction Step One
[Compound]
Name
manganous acetate tetrahydrate
Quantity
245 g
Type
reactant
Reaction Step Two
[Compound]
Name
Mn(OCOCH3)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
400 μL
Type
reactant
Reaction Step Five
Quantity
500 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
alpha-Hexyl-gamma-butyrolactone
Reactant of Route 2
Reactant of Route 2
alpha-Hexyl-gamma-butyrolactone
Reactant of Route 3
Reactant of Route 3
alpha-Hexyl-gamma-butyrolactone
Reactant of Route 4
alpha-Hexyl-gamma-butyrolactone
Reactant of Route 5
alpha-Hexyl-gamma-butyrolactone
Reactant of Route 6
alpha-Hexyl-gamma-butyrolactone

Citations

For This Compound
1
Citations
AB Camps - 2017 - books.google.com
… Let us finish the family with alpha-hexyl-gamma-butyrolactone, which has been belittled by many, when it is one of the existing aromatics most like the cis3-hexenyl-gamma-…
Number of citations: 14 books.google.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.